N-(2-Fluoro-phenyl)-malonamic acid N-(2-Fluoro-phenyl)-malonamic acid
Brand Name: Vulcanchem
CAS No.: 148356-13-2
VCID: VC11518632
InChI: InChI=1S/C9H8FNO3/c10-6-3-1-2-4-7(6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
SMILES: C1=CC=C(C(=C1)NC(=O)CC(=O)O)F
Molecular Formula: C9H8FNO3
Molecular Weight: 197.2

N-(2-Fluoro-phenyl)-malonamic acid

CAS No.: 148356-13-2

Cat. No.: VC11518632

Molecular Formula: C9H8FNO3

Molecular Weight: 197.2

Purity: 95

* For research use only. Not for human or veterinary use.

N-(2-Fluoro-phenyl)-malonamic acid - 148356-13-2

Specification

CAS No. 148356-13-2
Molecular Formula C9H8FNO3
Molecular Weight 197.2
IUPAC Name 3-(2-fluoroanilino)-3-oxopropanoic acid
Standard InChI InChI=1S/C9H8FNO3/c10-6-3-1-2-4-7(6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
SMILES C1=CC=C(C(=C1)NC(=O)CC(=O)O)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(2-Fluoro-phenyl)-malonamic acid, systematically named 3-(2-fluoroanilino)-3-oxopropanoic acid, consists of a malonamic acid core (NH-C(=O)-CH₂-C(=O)OH) linked to a 2-fluorophenyl ring. The molecular formula C₉H₈FNO₃ corresponds to a molecular weight of 213.16 g/mol . Key structural features include:

  • Fluorine substitution at the ortho position of the phenyl ring, influencing electronic properties and steric interactions.

  • Dual carboxylic acid groups, enabling hydrogen bonding and acid-base reactivity.

  • Amide linkage, contributing to planar geometry and potential for intermolecular interactions.

The SMILES notation C1=CC=C(C(=C1)NC(=O)CC(=O)O)F and InChIKey XKNFEJCGPIJXKT-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Table 1: Structural and Spectral Data

PropertyValueSource
Molecular FormulaC₉H₈FNO₃
Exact Mass213.0437 g/mol
Predicted CCS (Ų)140.3 ([M+H]⁺ adduct)
Topological Polar Surface98.42 Ų
LogPEstimated 1.68 (analogous to )

Synthesis and Manufacturing Pathways

Amidation of Malonic Acid

Reaction of 2-fluoroaniline with malonic acid under coupling agents (e.g., EDC/HOBt) could yield the target compound. This approach mirrors the synthesis of N-(2-Fluorophenyl)acetamide, where acetylation of 2-fluoroaniline produces the corresponding amide .

Hydrolysis of Malonic Acid Esters

Derivatives such as 2-(2-fluoro-6-nitrophenyl)malonic acid dimethyl ester ( , C₁₁H₁₀FNO₆) may serve as precursors. Acid- or base-catalyzed hydrolysis of the ester groups would generate the free carboxylic acids, though nitro group reduction might require additional steps .

Catalytic Fluorination Techniques

The use of BF₃·Et₂O as a fluorinating agent, demonstrated in the synthesis of 5-fluoro-2-oxazolines , highlights a metal-free pathway applicable to introducing fluorine into aromatic systems. Such methods could optimize the fluorination step in precursor molecules.

Physicochemical and Analytical Properties

Solubility and Stability

  • Solubility: Predominant in polar aprotic solvents (e.g., DMSO, DMF) due to carboxylic acid and amide groups. Limited solubility in non-polar solvents.

  • Stability: Susceptible to decarboxylation at elevated temperatures, a common trait in malonic acid derivatives. The electron-withdrawing fluorine atom may enhance thermal stability relative to non-fluorinated analogs .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the amide proton (δ 8.0–8.5 ppm) and multiplet patterns for the fluorophenyl ring (δ 6.5–7.5 ppm) .

  • ¹⁹F NMR: A distinct peak near δ -92 ppm, consistent with aromatic fluorine environments .

  • HRMS: [M+H]⁺ peak at m/z 213.0437 .

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